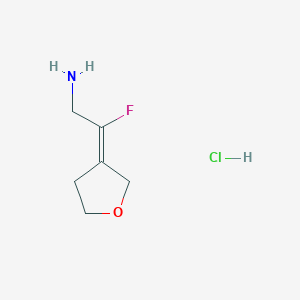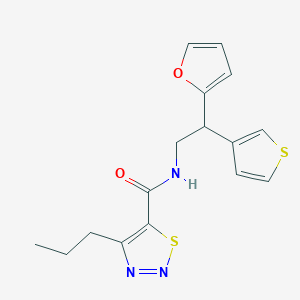
2-(4-fluorophenyl)-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-fluorophenyl)-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)acetamide is a useful research compound. Its molecular formula is C19H27FN2OS and its molecular weight is 350.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimycobacterial Properties
- Discovery of Antimycobacterial Spiro-Piperidin-4-ones : A study by Kumar et al. (2008) detailed the synthesis of spiro-piperidin-4-ones, including compounds similar to 2-(4-fluorophenyl)-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)acetamide. This compound demonstrated potent in vitro and in vivo activity against various strains of Mycobacterium tuberculosis, suggesting potential as an antimycobacterial agent (Kumar et al., 2008).
Pharmacological Evaluation
- Evaluation of T-type Ca(2+) Channel Inhibitors : Watanuki et al. (2012) synthesized and evaluated derivatives of 2-(1-alkylpiperidin-4-yl)-N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]acetamide, assessing their inhibitory activity against T-type Ca(2+) channels. This research highlighted the importance of the amide structure's position and benzene ring substituents in achieving selectivity and potency, which may apply to the chemical (Watanuki et al., 2012).
Synthesis and Applications
- Fe-Catalyzed Synthesis of Flunarizine : A study by Shakhmaev et al. (2016) explored the synthesis of Flunarizine, a drug used for treating migraines and epilepsy, which involves similar chemical structures to this compound. This research could provide insights into efficient synthesis methods for related compounds (Shakhmaev et al., 2016).
Binding Studies
- Binding Studies of Paracetamol Derivatives : Raj et al. (2020) synthesized derivatives of N-(4-hydroxy-3-(piperidin-1-yl(phenyl)methyl)phenyl) acetamide, conducting X-ray diffraction and binding studies with DNA and proteins. This research is relevant for understanding the binding properties of similar compounds, including this compound (Raj et al., 2020).
Potential Therapeutic Applications
- Characterization of Psychoactive Substances : McLaughlin et al. (2017) characterized psychoactive substances, including those structurally similar to the compound . This study could be significant for understanding the potential therapeutic or pharmacological applications of this compound (McLaughlin et al., 2017).
Mechanism of Action
Target of Action
The primary target of this compound is the Histamine H1 receptor . This receptor plays a crucial role in mediating allergic reactions and inflammatory responses.
Mode of Action
The compound acts as an antagonist at the Histamine H1 receptor . It binds to these receptors and blocks the action of histamine, a substance in the body that causes allergic symptoms. This results in a reduction of allergic symptoms.
Result of Action
The result of the compound’s action is a reduction in allergic symptoms . This includes a decrease in the number of hives in cases of urticaria, and a reduction in symptoms of allergic rhinitis such as sneezing, itching, and nasal congestion .
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27FN2OS/c20-17-3-1-15(2-4-17)13-19(23)21-14-16-5-9-22(10-6-16)18-7-11-24-12-8-18/h1-4,16,18H,5-14H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGZJDQVNJTYREQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CC2=CC=C(C=C2)F)C3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(5-Fluoro-1H-benzimidazol-2-yl)methyl]amine dihydrochloride](/img/structure/B2767611.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-bromophenyl)-2H-tetrazole-5-carboxamide](/img/structure/B2767613.png)
![5-[(3-Hydroxyphenyl)methyl]oxolan-2-one](/img/structure/B2767614.png)
![[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine](/img/structure/B2767619.png)

![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-sulfamoylbenzamide](/img/structure/B2767622.png)

![1-Cyclohexyl-4-[1-(2-oxo-2-(1,2,3,4-tetrahydroquinolyl)ethyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2767624.png)
![N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2767625.png)
![3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}propan-1-amine hydrochloride](/img/no-structure.png)

![2-(2-fluorophenoxy)-N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2767630.png)
